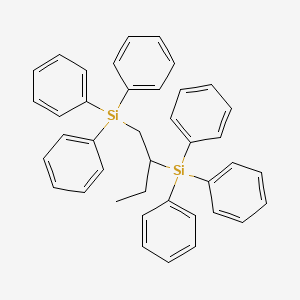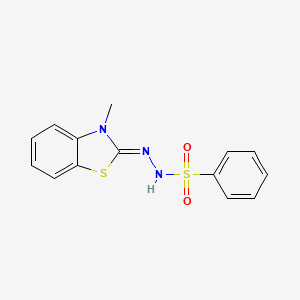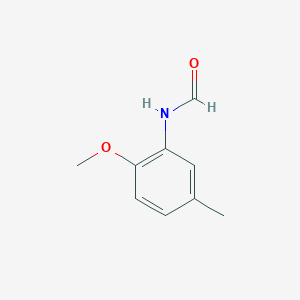
4,6-Dimethylpyrimidin-2-ol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2-hydroxypyrimidine sulfate is an organic compound with the molecular formula C6H10N2O5S It is a derivative of pyrimidine, characterized by the presence of two methyl groups at positions 4 and 6, a hydroxyl group at position 2, and a sulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-2-hydroxypyrimidine sulfate can be synthesized through several methods. One common approach involves the oxidation of 4,6-dimethyl-2-hydroxypyrimidine using sulfuric acid. The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the formation of the sulfate derivative.
Industrial Production Methods
In industrial settings, the production of 4,6-dimethyl-2-hydroxypyrimidine sulfate often involves large-scale synthesis using automated reactors. The process includes the precise addition of reagents, temperature control, and continuous monitoring to achieve high yields and purity. The final product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethyl-2-hydroxypyrimidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,6-dimethyl-2-pyrimidinone, while reduction can produce 4,6-dimethyl-2-aminopyrimidine.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-2-hydroxypyrimidine sulfate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound serves as a marker for nucleic acids in DNA and RNA studies.
Medicine: It is investigated for its potential therapeutic properties, including its role in enzyme inhibition.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-2-hydroxypyrimidine sulfate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The compound’s hydroxyl and sulfate groups play crucial roles in these interactions, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dimethyl-2-pyrimidinone
- 4,6-Dimethyl-2-aminopyrimidine
- 4,6-Dimethyl-2-pyrimidinol
Uniqueness
4,6-Dimethyl-2-hydroxypyrimidine sulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H10N2O5S |
|---|---|
Peso molecular |
222.22 g/mol |
Nombre IUPAC |
4,6-dimethyl-1H-pyrimidin-2-one;sulfuric acid |
InChI |
InChI=1S/C6H8N2O.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h3H,1-2H3,(H,7,8,9);(H2,1,2,3,4) |
Clave InChI |
YOIOYCBMYHBCSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=O)N1)C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)
![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)








![propyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11959544.png)



